molecular formula C15H13NO B189194 9-Ethyl-9H-carbazole-3-carbaldehyde CAS No. 7570-45-8

9-Ethyl-9H-carbazole-3-carbaldehyde

Cat. No.: B189194
CAS No.: 7570-45-8
M. Wt: 223.27 g/mol
InChI Key: QGJXVBICNCIWEL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-9H-carbazole-3-carbaldehyde typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the above synthetic route provides a basis for potential scale-up processes. The use of common reagents and straightforward reaction conditions makes it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-9H-carbazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic addition to the aldehyde group.

Major Products

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 9-Methyl-9H-carbazole-2-carbaldehyde
  • 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde
  • N-(4-Formylphenyl)carbazole

Uniqueness

9-Ethyl-9H-carbazole-3-carbaldehyde stands out due to its selective antitumor activity and ability to activate the p53 pathway, which is not commonly observed in other carbazole derivatives. Its unique combination of biological activity and synthetic accessibility makes it a valuable compound for both research and potential therapeutic applications .

Properties

IUPAC Name

9-ethylcarbazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-2-16-14-6-4-3-5-12(14)13-9-11(10-17)7-8-15(13)16/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJXVBICNCIWEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10226613
Record name N-Ethylcarbazole-3-carbaldehyde
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Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7570-45-8
Record name 9-Ethyl-3-carbazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7570-45-8
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Record name Ethylcarbazole-3-carboxaldehyde, N-
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Record name 7570-45-8
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Record name N-Ethylcarbazole-3-carbaldehyde
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Record name N-ethylcarbazole-3-carbaldehyde
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Record name ETHYLCARBAZOLE-3-CARBOXALDEHYDE, N-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 9-Ethyl-9H-carbazole-3-carbaldehyde?

A1: this compound, also known as N-ethyl-3-carbazolecarboxaldehyde, has the molecular formula C15H13NO and a molecular weight of 223.27 g/mol. []

Q2: What does the spectroscopic data reveal about the structure of this compound?

A2: Spectroscopic analyses, including 1H NMR, 13C NMR, FT-IR, and mass spectrometry, confirm the structure of this compound. [, , , , , , ] Single crystal X-ray diffraction further validates its structural features. [] These studies confirm the presence of the carbazole ring system, the ethyl group attached to the nitrogen, and the aldehyde group at the 3-position.

Q3: How does the structure of this compound influence its potential for charge transfer?

A3: The aldehyde group in this compound exhibits electron-withdrawing properties. This leads to a difference in N—C bond lengths within the central carbazole ring, suggesting the potential for charge transfer from the carbazole nitrogen atom to the substituted benzene ring. []

Q4: Can this compound be used as a building block for the synthesis of more complex molecules?

A4: Yes, this compound serves as a versatile starting material for synthesizing various compounds. It readily participates in reactions like the Knoevenagel reaction, [] Hemetsberger indole synthesis, [] and multi-component reactions to form oxazolone derivatives. [, ]

Q5: What are some examples of compounds synthesized using this compound?

A5: Researchers have utilized this compound to synthesize various compounds, including:

  • Methylene-bridged bis-pyrrolo[3,2-c]carbazoles []
  • Carbazole-based dyes containing aldehyde and cyanoacetic acid groups []
  • Schiff bases through condensation with diamines []
  • Oxazolone derivatives with potential non-linear optical properties [, ]
  • Bis(3-carbazolyl)methane linked bis-benzimidazoles []
  • 3-hydroxy-4H-chromen-4-ones with antimicrobial activity []
  • (E)-3-(9-ethyl-9H-carbazol-3yl)-1-phenylprop-2-en-1-ones with potential anticancer activity and fluorescence properties []
  • Carbazole-based α-aminophosphonates with antiproliferative activity []

Q6: How do the optical properties of this compound derivatives vary?

A6: The optical properties, such as absorption and fluorescence, of this compound derivatives are influenced by structural modifications. For example, incorporating electron-donating or electron-withdrawing groups in derivatives like (E)-3-(9-ethyl-9H-carbazol-3yl)-1-phenylprop-2-en-1-ones can lead to shifts in absorption and emission wavelengths. [, ] Some derivatives, like (4Z)-4-[(9-Ethyl-9H-carbazole-3-yl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one (ECPO), exhibit solvatochromism, with their absorption and emission spectra changing depending on the solvent polarity. [, ]

Q7: Has this compound or its derivatives demonstrated any biological activity?

A7: Research suggests that this compound itself might have antitumor properties by reactivating the p53 pathway in human melanoma cells. [] Additionally, some of its derivatives have shown promising biological activities:

  • Antimicrobial activity: 3-hydroxy-4H-chromen-4-ones derived from this compound have demonstrated antimicrobial activity against various bacteria and fungi. []
  • Antiproliferative activity: Carbazole-based α-aminophosphonates synthesized from this compound have shown antiproliferative activity against cancer cell lines (A549, MCF-7, and NCI-N87). []

Q8: Have any computational studies been performed on this compound or its derivatives?

A8: Yes, computational studies, including Density Functional Theory (DFT) calculations, have been employed to investigate the electronic structure and properties of this compound and its derivatives. [, , , ] These studies provide insights into molecular geometry, electronic transitions, and potential applications in areas like non-linear optics.

Q9: Are there any analytical methods used for the detection and quantification of this compound and its derivatives?

A9: Various analytical techniques are utilized to characterize and quantify this compound and its derivatives, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR and 13C NMR) [, , , , , , ]
  • Fourier-Transform Infrared (FT-IR) spectroscopy [, , , , ]
  • Mass spectrometry [, , , , ]
  • Elemental analysis [, ]
  • Single crystal X-ray diffraction []
  • UV-Vis spectroscopy [, , , , ]
  • Fluorescence spectroscopy [, , ]

Q10: Has this compound been used in analytical chemistry applications?

A10: Yes, derivatives of this compound, specifically N-ethyl-3-carbazolecarboxaldehyde-3-thiosemicarbazone, have been investigated as extractive spectrophotometric reagents for determining metal ions like copper(II) [] and zinc. []

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